molecular formula C14H15NO2 B1676047 3-methoxy-4-phenylmethoxyaniline CAS No. 15382-71-5

3-methoxy-4-phenylmethoxyaniline

Cat. No.: B1676047
CAS No.: 15382-71-5
M. Wt: 229.27 g/mol
InChI Key: QICKPCCDIZRANX-UHFFFAOYSA-N
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Description

3-Methoxy-4-phenylmethoxyaniline is a substituted aniline derivative featuring methoxy (-OCH₃) and phenylmethoxy (-OCH₂Ph) groups at the 3- and 4-positions of the aromatic ring, respectively. Substituted anilines are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which influence reactivity and biological activity .

Properties

IUPAC Name

3-methoxy-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICKPCCDIZRANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934843
Record name 4-(Benzyloxy)-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15382-71-5
Record name m-Anisidine, 4-(benzyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015382715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Benzyloxy)-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: m-Anisidine, 4-(benzyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution reactions.

Major Products: The major products formed from these reactions include various substituted anisidines and quinone derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The table below compares 3-methoxy-4-phenylmethoxyaniline with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Substituents
This compound C₁₄H₁₅NO₂ ~229.27* Not provided Not available 3-OCH₃, 4-OCH₂Ph
3-Fluoro-4-methoxyaniline C₇H₈FNO 141.14 366-99-4 81–84 3-F, 4-OCH₃
4-Methoxyaniline C₇H₉NO 123.15 105-67-9 57–60 4-OCH₃
4-(3-Methoxy-4-methylphenoxy)aniline C₁₄H₁₅NO₂ 229.27 1311137-85-5 Not available 4-(3-OCH₃-4-CH₃-phenoxy)

*Estimated based on structural similarity to 4-(3-Methoxy-4-methylphenoxy)aniline .

Key Observations:

  • Steric Effects : The bulky phenylmethoxy substituent may hinder nucleophilic reactions at the amine group, necessitating protective strategies during synthesis .
  • Electronic Effects : Electron-donating methoxy groups enhance aromatic ring electron density, which can influence reactivity in electrophilic substitution reactions .

Metabolic and Functional Implications

  • Metabolite Stability : Methoxy groups in compounds like 3-methoxy-4-hydroxyphenylglycol () are susceptible to O-demethylation by cytochrome P450 enzymes. The phenylmethoxy group in the target compound may resist such metabolic degradation due to steric and electronic effects, extending its half-life .
  • Biological Activity : Substituted anilines are precursors to bioactive molecules. For example, 4-methoxyaniline derivatives exhibit applications in dye chemistry and drug intermediates . The target compound’s phenylmethoxy group could enhance binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

3-Methoxy-4-phenylmethoxyaniline, commonly referred to in research contexts, exhibits significant biological activity that has been explored through various studies. This compound is known for its potential therapeutic applications, particularly in neuropharmacology, and its interactions with biological macromolecules. Below is a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C16H17NO3
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : 3-methoxy-4-(phenylmethoxy)aniline

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, which is crucial for its potential therapeutic effects. The compound acts as a:

  • Adenylate Cyclase Inhibitor : By inhibiting adenylate cyclase, it reduces cyclic AMP (cAMP) levels, impacting various signaling pathways involved in cellular processes.
  • Voltage-Gated Potassium Channel Blocker : This action extends the duration of action potentials in neurons, enhancing insulin secretion and affecting calcium influx into cells.

Biological Effects

Research indicates that this compound has several notable biological effects:

  • Neuropharmacological Effects :
    • Modulates neurotransmitter release, particularly influencing the secretion of insulin and epinephrine.
    • Exhibits potential as a therapeutic agent in conditions related to neurotransmitter dysregulation.
  • Toxicological Studies :
    • Studies on structurally similar compounds have indicated potential toxicity, including carcinogenic and mutagenic effects. For instance, 2-methoxy-4-nitroaniline (MNA), which shares structural similarities, has shown significant adverse effects on liver and kidney weights in animal models .
    • Chronic exposure to related compounds has been linked to increased incidences of tumors and other pathological changes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Adenylate Cyclase InhibitionReduces cAMP levels affecting cellular signaling pathways
Potassium Channel BlockingExtends action potentials; enhances insulin secretion
Neurotransmitter ModulationInfluences secretion of neurotransmitters like epinephrine
Toxicological ImpactPotential carcinogenic effects noted in similar anilines

Research Findings

  • A study evaluating the impact of related compounds on liver function showed that exposure led to significant alterations in liver weight and histopathological changes indicative of toxicity .
  • Investigations into the metabolic pathways influenced by this compound revealed its role in modulating cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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